molecular formula C7H6Cl2N2O B2936316 2,4-Dichlorobenzamidoxime CAS No. 22179-80-2

2,4-Dichlorobenzamidoxime

Cat. No.: B2936316
CAS No.: 22179-80-2
M. Wt: 205.04 g/mol
InChI Key: MANQHFUAAAGDIX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzamidoxime is an organic compound with the molecular formula C7H6Cl2N2O. It is a derivative of benzamidoxime, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring.

Scientific Research Applications

2,4-Dichlorobenzamidoxime has several scientific research applications:

Safety and Hazards

The safety data sheet for 2,4-Dichlorobenzamidoxime indicates that it is intended for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzamidoxime can be synthesized through the reaction of 2,4-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of 2,4-dichlorobenzonitrile followed by its conversion to the amidoxime derivative using hydroxylamine hydrochloride. The process may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzamidoxime involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

22179-80-2

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,4-dichloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

MANQHFUAAAGDIX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NO)N

solubility

not available

Origin of Product

United States

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